An In-depth Technical Guide to (+)-Dca-CC: Chemical Structure, Properties, and Metabolic Role
An In-depth Technical Guide to (+)-Dca-CC: Chemical Structure, Properties, and Metabolic Role
This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological role of (+)-Dca-CC, a lignan (B3055560) derived from the cyclodimerization of ferulic acid. The information is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.
Chemical Structure and Properties
(+)-Dca-CC, also known by its IUPAC name (2S,3S)-5-[(E)-2-carboxyethenyl]-2-(4-hydroxy-3-methoxyphenyl)-7-methoxy-2,3-dihydro-1-benzofuran-3-carboxylic acid, is a member of the 1-benzofuran class of compounds.[1] It is a dicarboxylic acid and a lignan, structurally related to trans-ferulic acid.[1]
Table 1: Physicochemical Properties of (+)-Dca-CC
| Property | Value | Source |
| Molecular Formula | C₂₀H₁₈O₈ | PubChem CID: 10385446[1] |
| Molecular Weight | 386.4 g/mol | PubChem CID: 10385446[1] |
| IUPAC Name | (2S,3S)-5-[(E)-2-carboxyethenyl]-2-(4-hydroxy-3-methoxyphenyl)-7-methoxy-2,3-dihydro-1-benzofuran-3-carboxylic acid | PubChem CID: 10385446[1] |
| Synonyms | (+)-DCA-CC, NSC677581, CHEMBL4792654, CHEBI:132250 | PubChem CID: 10385446[1] |
| Description | A lignan obtained by cyclodimerization of ferulic acid. It has a role as a bacterial xenobiotic metabolite. | PubChem CID: 10385446[1] |
Biological Role and Mechanism of Action
Current research has identified (+)-Dca-CC as a key intermediate in the bacterial catabolism of dehydrodiconiferyl alcohol (DCA), a β-5 type lignin-derived dimer. This metabolic pathway has been studied in the bacterium Sphingobium sp. strain SYK-6.
In this pathway, the alcohol group of the A-ring side chain of the precursor, DCA-C, is oxidized in two steps to form the dicarboxylic compound (+)-Dca-CC.[2][3] Subsequently, (+)-Dca-CC undergoes decarboxylation, leading to the formation of a stilbene-type compound, DCA-S.[2][3] This conversion is a critical step in the bacterial degradation of lignin-related compounds.
The enzymes responsible for the conversion of (+)-Dca-CC have been identified as enantiospecific decarboxylases. Specifically, the enzymes PhcF and PhcG catalyze the decarboxylation of the A-ring side chain of (+)-Dca-CC and (-)-Dca-CC, respectively.[4]
While the biological activity of (+)-Dca-CC in eukaryotic systems has not been extensively studied, related dehydrodiferulic acids have been investigated for their antioxidant properties.[5] The structural similarity of (+)-Dca-CC to other bioactive neolignans suggests potential for further investigation into its pharmacological effects.
Quantitative Data
The following table summarizes the available kinetic data for the enzymes that metabolize (+)-Dca-CC in Sphingobium sp. strain SYK-6.
Table 2: Enzyme Kinetic Data for the Conversion of (+)-Dca-CC
| Enzyme | Substrate | K_m (µM) | V_max | Source |
| PhcF | (+)-Dca-CC | 84 | Not Specified | Request PDF[4] |
| PhcG | (-)-Dca-CC | 103 | Not Specified | Request PDF[4] |
Experimental Protocols
The following experimental methodologies are based on studies of the bacterial catabolism of dehydrodiconiferyl alcohol and its intermediates, including (+)-Dca-CC.
4.1. Bacterial Cell Culture and Resting Cell Assays
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Bacterial Strain and Growth Conditions: Sphingobium sp. strain SYK-6 is cultured in a suitable medium such as LB (Luria-Bertani) broth for 24 hours. The cells are then transferred to a minimal medium (e.g., Wx-SEMP) and grown to a specific optical density (e.g., OD₆₀₀ of 0.5). For induction studies, a substrate like DCA, DCA-CC, or vanillic acid can be added to the culture, followed by further incubation.[6]
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Preparation of Resting Cells: Cells from the culture are harvested by centrifugation and washed with a suitable buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 7.0). The washed cells are then resuspended in the same buffer to a desired optical density to be used as resting cells for conversion assays.[6]
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Conversion Assay: Resting cells are incubated in a reaction mixture containing the substrate of interest (e.g., DCA-C or DCA-CC) at a specific concentration (e.g., 100 µM) at 30°C for a defined period.[6]
4.2. Analytical Methods
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High-Performance Liquid Chromatography (HPLC): The conversion of substrates and the formation of products are monitored by HPLC. A reverse-phase column (e.g., C18) is typically used with a mobile phase consisting of a gradient of acetonitrile (B52724) and water containing an acid (e.g., 0.1% formic acid).[7]
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Mass Spectrometry (MS): Electrospray ionization-mass spectrometry (ESI-MS) is used to identify and confirm the structure of the metabolites. Spectra are typically obtained in the negative-ion mode.[7]
Visualizations
5.1. Metabolic Pathway of Dehydrodiconiferyl Alcohol (DCA)
The following diagram illustrates the catabolic pathway of DCA in Sphingobium sp. strain SYK-6, highlighting the position of (+)-Dca-CC as a key intermediate.
References
- 1. Synthesis and Biological Activities of Dehydrodiisoeugenol: A Review | MDPI [mdpi.com]
- 2. Technological advances in ligninolytic enzymes for the biological valorization of lignin - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC05724D [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The structure-antioxidant activity relationship of dehydrodiferulates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Precise Transcription Control Drives Optimized Catabolism of β‑5-Type Lignin-Derived Dimers in Sphingobium lignivorans SYK‑6 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
